4-methoxy-3-nitro-N-[2-(propan-2-yl)phenyl]benzamide
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Overview
Description
4-methoxy-3-nitro-N-[2-(propan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group, a nitro group, and an isopropyl-substituted phenyl group attached to the benzamide core. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-[2-(propan-2-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the nitration of 4-methoxybenzoic acid to introduce the nitro group, followed by the formation of the benzamide through an amide coupling reaction with 2-(propan-2-yl)aniline. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products
Reduction: 4-methoxy-3-amino-N-[2-(propan-2-yl)phenyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-methoxy-3-nitrobenzoic acid and 2-(propan-2-yl)aniline.
Scientific Research Applications
4-methoxy-3-nitro-N-[2-(propan-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-nitro-N-phenylbenzamide: Lacks the isopropyl group, which may affect its biological activity and solubility.
4-methoxy-3-nitro-N-[2-(methyl)phenyl]benzamide: Contains a methyl group instead of an isopropyl group, potentially altering its pharmacokinetic properties.
4-methoxy-3-nitro-N-[2-(ethyl)phenyl]benzamide: Features an ethyl group, which may influence its interaction with molecular targets.
Uniqueness
The presence of the isopropyl group in 4-methoxy-3-nitro-N-[2-(propan-2-yl)phenyl]benzamide distinguishes it from other similar compounds. This structural feature can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target molecules. Additionally, the specific arrangement of functional groups may confer unique biological activities and therapeutic potential.
Properties
IUPAC Name |
4-methoxy-3-nitro-N-(2-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(2)13-6-4-5-7-14(13)18-17(20)12-8-9-16(23-3)15(10-12)19(21)22/h4-11H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAKQJZOOUDULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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